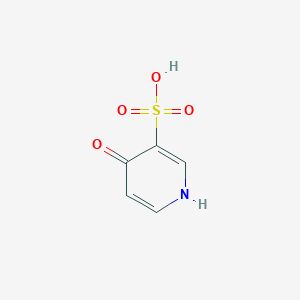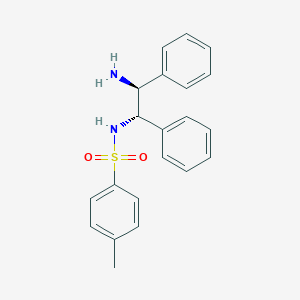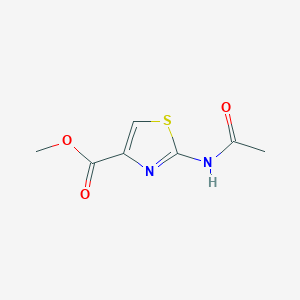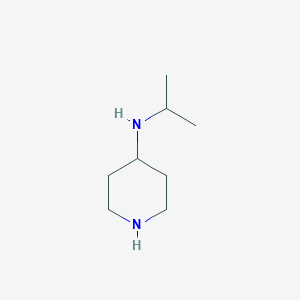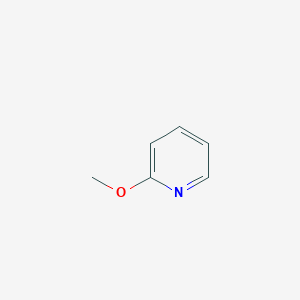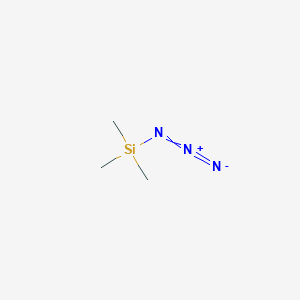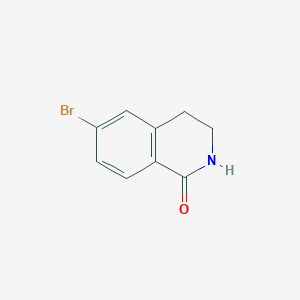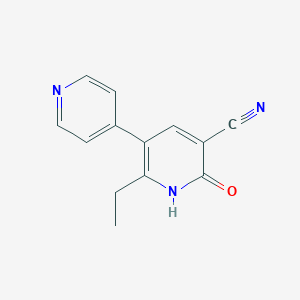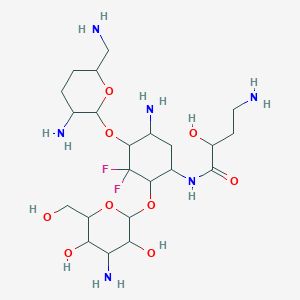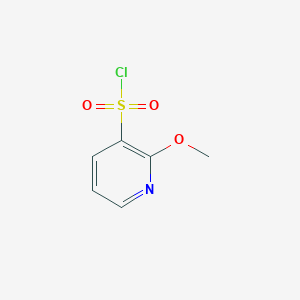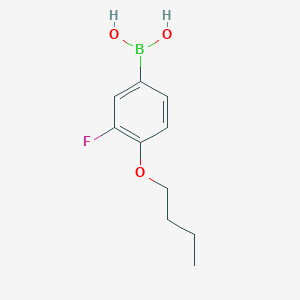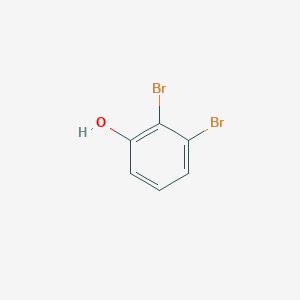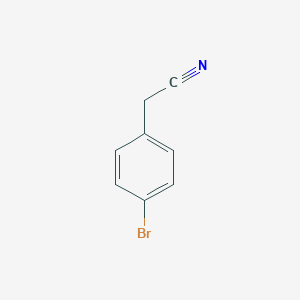![molecular formula C8H12N2O3 B126452 (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione CAS No. 154878-42-9](/img/structure/B126452.png)
(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione, also known as spiro[3.5]nonane-1,2,4-trione, is a synthetic compound that has been a subject of scientific research due to its potential applications in various fields. 5]nonane-1,2,4-trione.
Mecanismo De Acción
The mechanism of action of (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione in antitumor activity involves the induction of apoptosis through the activation of caspase-3 and the inhibition of cell proliferation by inducing cell cycle arrest at the G2/M phase. Inhibition of HIV integrase activity is achieved by binding to the active site of the enzyme and preventing the integration of viral DNA into the host genome.
Efectos Bioquímicos Y Fisiológicos
Spiro[3.5]nonane-1,2,4-trione has been shown to exhibit low toxicity in vitro and in vivo studies. In animal studies, it has been found to have a low acute toxicity and no significant adverse effects on body weight, organ weight, or hematological and biochemical parameters. However, further studies are needed to determine the long-term toxicity and safety of (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione as a building block for the synthesis of (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione-fused heterocycles include its ease of synthesis, high yield, and versatile reactivity. However, the limitations of (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione include its low solubility in common organic solvents, which may limit its use in certain reactions.
Direcciones Futuras
For the research on (7S)-7-(Hydroxymethyl)-5,8-diaza(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione include the development of more efficient synthesis methods, the exploration of its potential applications in other fields such as catalysis and bioimaging, and the optimization of its pharmacological properties for use as a potential drug candidate. Additionally, further studies are needed to determine the long-term toxicity and safety of (7S)-7-(Hydroxymethyl)-5,8-diaza(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione.
Métodos De Síntesis
Spiro[3.5]nonane-1,2,4-trione can be synthesized using a one-pot three-component reaction of 5-aminomethylisatin, 1,3-cyclohexanedione, and formaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a Mannich-type condensation reaction, followed by a cyclization reaction to form the (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione-fused ring system. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
Spiro[3.5]nonane-1,2,4-trione has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione has been investigated as a potential antitumor agent due to its ability to induce apoptosis and inhibit cell proliferation. It has also been studied as a potential inhibitor of human immunodeficiency virus (HIV) integrase, an enzyme that is essential for the replication of the virus. In materials science, (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione has been used as a building block for the synthesis of novel materials such as (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dioneoxindoles and (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dionehydantoins. In organic synthesis, (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione has been used as a versatile building block for the synthesis of various (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione-fused heterocycles.
Propiedades
Número CAS |
154878-42-9 |
|---|---|
Nombre del producto |
(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione |
Fórmula molecular |
C8H12N2O3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
(7S)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione |
InChI |
InChI=1S/C8H12N2O3/c11-4-5-6(12)10-8(2-1-3-8)7(13)9-5/h5,11H,1-4H2,(H,9,13)(H,10,12)/t5-/m0/s1 |
Clave InChI |
VAQKHOGJROQZJX-YFKPBYRVSA-N |
SMILES isomérico |
C1CC2(C1)C(=O)N[C@H](C(=O)N2)CO |
SMILES |
C1CC2(C1)C(=O)NC(C(=O)N2)CO |
SMILES canónico |
C1CC2(C1)C(=O)NC(C(=O)N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




